4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to the class of benzo[e][1,2,4]thiadiazines, which are characterized by a thiadiazine ring structure that can exhibit varied chemical properties due to the presence of halogenated and aromatic substituents.
This compound can be classified under the following categories:
The synthesis of 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions.
The molecular formula of the compound is , and it has a molecular weight of 505.4 g/mol. The structure features a complex arrangement with multiple rings and functional groups that contribute to its chemical behavior.
Cc1ccc(C)c(N2C(=O)N(CC(=O)c3ccc(Br)s3)c3ccccc3S2(=O)=O)c1
InChI=1S/C21H17BrN2O4S2/c22-18-9-8-16(28-18)15(24)11-22-14-6-1-2-7-17(14)29(26,27)23(19(22)25)13-5-3-4-12(21)10-13/h1-10H,11H2
The compound may undergo various chemical reactions typical for thiadiazines and related structures:
The detailed reaction mechanisms would depend on the specific conditions such as temperature, solvent choice, and reagents used during synthesis.
The mechanism of action for this compound is hypothesized based on its structural features:
Further pharmacological studies would be necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
While specific physical properties such as melting point and boiling point are not readily available for this compound, it is generally expected to exhibit moderate solubility in organic solvents due to its complex structure.
The chemical properties include:
Relevant data from studies indicate that similar compounds have shown significant biological activity against various pathogens .
The potential applications of 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide include:
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: